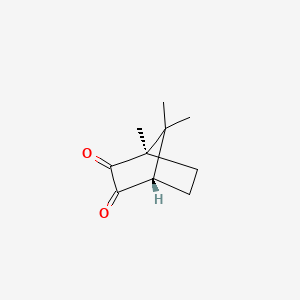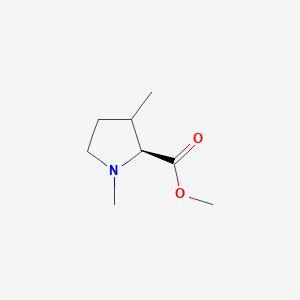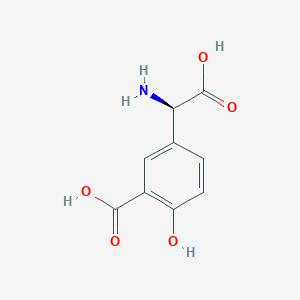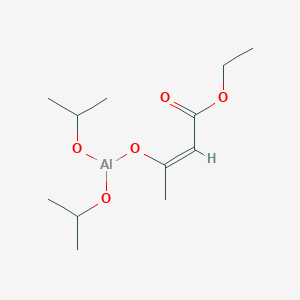
Molybdänborid (Mo2B)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum boride (Mo2B) is a promising material that has attracted the attention of researchers due to its unique properties. Mo2B is a transition metal boride that has a hexagonal crystal structure. It has a high melting point, excellent hardness, and good thermal stability. Mo2B is used in various fields, including catalysis, electrocatalysis, and tribology.
Wissenschaftliche Forschungsanwendungen
Hohe elektrische und thermische Leitfähigkeit
Mo2B, ein Mitglied der MBene, weist eine hohe elektrische und thermische Leitfähigkeit auf {svg_1}. Die elektrische Leitfähigkeit für sowohl H- als auch T-Typ-Strukturen liegt in der Größenordnung von
106Ω−1m−110^6 Ω^{-1} m^{-1}106Ω−1m−1
{svg_2}. Die Wärmeleitfähigkeit in den H- und T-Typ-Mo2B ist viel höher als die des synthetisierten Mo2C {svg_3}.Lithium-Ionen-Batterien
Mo2B zeigt zufriedenstellende Leistungen in Lithium-Ionen-Batterien {svg_4}. Die theoretische volumetrische Kapazität beträgt bis zu 2424 mA h cm−3 und die Migrationsenergiebarriere beträgt nur 0,0372 eV {svg_5}. Diese Daten deuten darauf hin, dass Mo2B breite Anwendungen hat, beispielsweise in leitfähigen Filmen und Anodenmaterialien {svg_6}.
Anodenmaterialien für Lithium-Ionen-Batterien
Einschichtige Molybdänboride, die flache und gewellte Boridschichten namens P 6/ mmm und R m MoB 2 enthalten, wurden als Anodenmaterialien für Lithium-Ionen-Batterien untersucht {svg_7}. Die erzielte stark negative Li-Adsorptionsenergie kann dazu beitragen, die Adsorption von Li auf der Oberfläche von MoB 2 zu stabilisieren, anstatt eine Clusterbildung zu fördern {svg_8}.
Hohe spezifische Kapazität
Beide Monoschichten können maximal zwei Schichten von Li-Ionen auf beiden Seiten aufnehmen, um eine enorme spezifische Kapazität von 912 mA h g−1 zu erreichen, die deutlich höher ist als bei Graphen- und MoS 2-basierten Anoden {svg_9}.
Mechanische Flexibilität
Die berechneten in-plane Steifigkeitskonstanten zeigen, dass die einschichtige reine und lithiierte MoB 2 die Bornschen Kriterien erfüllt, was auf ihre mechanische Flexibilität hindeutet {svg_10}.
Thermische Eigenschaften
Seine starken mechanischen und thermischen Eigenschaften im reinen und lithiierten Zustand zeigen, dass das 2D MoB 2 einer massiven Volumenausdehnung bei einer hohen Temperatur von 500 K während der Lithiierungs-/Delithiierungsreaktion standhalten kann {svg_11}.
SERS-aktive Materialien
Diese Arbeit klärt die Phasensteuerungsmethodik und den SERS-Verstärkungsmechanismus von Molybdänboridkeramiken und erweitert den Auswahlbereich von SERS-aktiven Materialien von Edelmetallen und Halbleitern auf ultrahochtemperaturkeramiken {svg_12}.
Metallische Eigenschaften
Aufgrund ihrer metallischen Eigenschaften weisen MoB- und MoB3-Monoschichten hervorragende Eigenschaften auf, die hohe Li-spezifische Kapazitäten von 670 und 418 mA h g−1 mit niedrigen Li-Diffusionsbarrieren von 0,10 bzw. 0,13 eV kombinieren {svg_13}.
Wirkmechanismus
Target of Action
Molybdenum boride (Mo2B) primarily targets the hydrogen evolution reaction (HER) . This reaction is a critical process in various clean and renewable energy technologies, such as water splitting, fuel cells, and metal–air batteries .
Mode of Action
Mo2B interacts with its target, the HER, by serving as an excellent electrocatalyst . Ultrathin two-dimensional (2D) borides like Mo2B are expected to have both maximized surface active sites and fast electron transport, ensuring higher HER activity . The ultrathin Mo2B film is metallic, which facilitates fast electron transport along the active edges of the thin film for enhancing the HER activity .
Biochemical Pathways
The primary biochemical pathway affected by Mo2B is the hydrogen evolution reaction (HER) . This reaction is part of the broader process of water electrolysis, which uses electricity to split water into hydrogen and oxygen . Mo2B serves as an efficient catalyst for this reaction, promoting the production of hydrogen .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of Mo2B as a catalyst, we can consider its stability and reactivity. Mo2B exhibits fantastic stability in acidic solution . .
Result of Action
The result of Mo2B’s action as a catalyst in the HER is the efficient production of hydrogen . This is particularly valuable in the context of renewable energy technologies, where hydrogen serves as a clean and sustainable energy source .
Safety and Hazards
Zukünftige Richtungen
Molybdenum borides have potential applications in various fields due to their excellent properties. They are expected to be used in ultra-high-temperature ceramics, electrodes, wear-resistant materials, ultra-incompressible hard materials, supercapacitors, synthesis of other borides, and hydrogen evolution electro-catalytic materials . The development of non-noble-metal-based bifunctional MBene electrocatalysts is a promising future direction .
Biochemische Analyse
Biochemical Properties
Molybdenum boride (Mo2B) plays a significant role in biochemical reactions, particularly in the electrocatalytic hydrogen evolution reaction (HER). It interacts with enzymes, proteins, and other biomolecules to facilitate these reactions . The nature of these interactions is primarily electrocatalytic, enabling efficient hydrogen evolution .
Cellular Effects
Its role in electrocatalytic reactions suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Molybdenum boride (Mo2B) primarily involves its role as an electrocatalyst in the hydrogen evolution reaction (HER). It exerts its effects at the molecular level by facilitating fast electron transport, ensuring higher HER activity . This involves binding interactions with biomolecules, potentially leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Molybdenum boride (Mo2B) in laboratory settings are characterized by its stability and degradation over time. Ultrathin hexagonal Mo3B films, for instance, exhibit fantastic stability in acidic solution
Eigenschaften
InChI |
InChI=1S/B.2Mo |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROVMOADHGTXCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Mo]#[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BMo2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12006-99-4 |
Source


|
| Record name | Molybdenum boride (Mo2B) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum boride (Mo2B) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q1: How does molybdenum boride enhance the properties of steel alloys?
A1: Research indicates that incorporating molybdenum boride into the surface of 13Cr supermartensitic stainless steel via powder-pack boriding significantly enhances its mechanical properties. [] This process, conducted at 950°C for 4 hours, leads to the formation of various boride phases, including iron borides (FeB/Fe₂B), chromium borides (CrB), nickel borides (Ni₂B), and importantly, molybdenum boride (Mo₂B). [] The presence of these boride phases, particularly the dual phases of iron boride (FeB/Fe₂B), contributes to a notable improvement in hardness, wear resistance, and overall mechanical performance compared to the untreated steel. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










